N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPMMG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide exerts its pharmacological effects by modulating the activity of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. This compound has also been shown to modulate the activity of GABA receptors, which can lead to the reduction of seizures and anxiety. Additionally, this compound has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Future Directions
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several potential future directions for scientific research. One possible direction is the development of new analogs with improved pharmacological properties. Another possible direction is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to understand the safety and efficacy of this compound in clinical settings.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, epilepsy, and chronic pain.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16-6-4-15(5-7-16)20(25(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBAYRXSUTFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.